

In-Depth Technical Guide: BMS-986104 Hydrochloride

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Compound of Interest

Compound Name: BMS-986104 hydrochloride

Cat. No.: B606282

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Abstract

BMS-986104 hydrochloride is a novel, orally available small molecule that functions as a selective partial agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). It is a prodrug that is rapidly converted in vivo to its active phosphate metabolite, BMS-986104-P. Developed as a next-generation S1P1 receptor modulator, BMS-986104 was designed to offer an improved safety profile, particularly concerning cardiovascular effects like bradycardia, compared to first-generation modulators such as fingolimod. This technical guide provides a comprehensive overview of the preclinical pharmacology of BMS-986104, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

Introduction

Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a wide array of cellular processes, including lymphocyte trafficking, endothelial barrier function, and heart rate, by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is critically involved in the egress of lymphocytes from secondary lymphoid organs. Consequently, S1P1 receptor agonists effectively sequester lymphocytes in these organs, leading to a reduction in circulating lymphocytes and thereby mitigating autoimmune responses.

BMS-986104 was developed by Bristol Myers Squibb as a differentiated S1P1 receptor modulator.^{[1][2]} A key feature of BMS-986104 is its demonstration of ligand-biased signaling, exhibiting partial agonism in some functional assays while retaining full agonism in others.^{[1][3]} This biased signaling profile is hypothesized to contribute to its improved safety profile while maintaining efficacy in preclinical models of autoimmune disease.^{[1][2]}

Chemical and Physical Properties

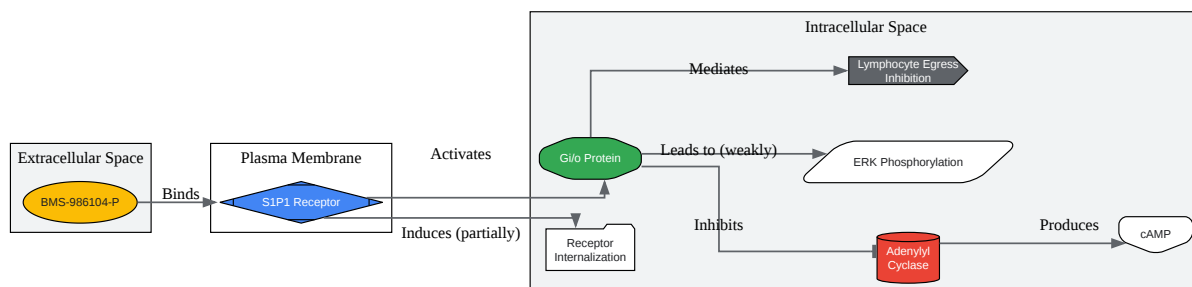
Property	Value
Chemical Name	(1R,3S)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentane-1-methanol hydrochloride
Molecular Formula	C ₂₂ H ₃₆ ClNO
Molecular Weight	365.98 g/mol
CAS Number	1622180-39-5
Appearance	White to off-white solid
Solubility	Soluble in DMSO and methanol

Mechanism of Action

BMS-986104 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active metabolite, BMS-986104-P. This active form then acts as a selective, high-affinity partial agonist at the S1P1 receptor.

S1P1 Receptor Signaling Pathway

The binding of BMS-986104-P to the S1P1 receptor, a Gi-coupled GPCR, initiates a cascade of intracellular signaling events. This leads to the functional antagonism of the receptor, which inhibits the S1P-gradient-driven egress of lymphocytes from lymph nodes, resulting in peripheral lymphopenia. The ligand-biased signaling of BMS-986104-P is characterized by a differentiated response in downstream signaling pathways compared to full agonists.



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Caption: S1P1 receptor signaling pathway activated by BMS-986104-P.

Preclinical Pharmacology

In Vitro Pharmacology

The in vitro pharmacological profile of BMS-986104-P has been characterized in a variety of assays to determine its binding affinity, functional activity, and selectivity.

Assay	Receptor	Parameter	Value	Reference
Radioligand Binding	Human S1P1	Ki (nM)	0.23	[1]
GTPyS Binding	Human S1P1	EC ₅₀ (nM)	0.03	[1]
Human S1P1	% Emax	81	[1]	
cAMP Accumulation	Human S1P1	EC ₅₀ (nM)	0.03	[1]
Human S1P1	% Emax	100	[1]	
ERK Phosphorylation	Human S1P1	EC ₅₀ (nM)	>1000	[1]
Receptor Internalization	Human S1P1	EC ₅₀ (nM)	0.1	[1]
Human S1P1	% Emax	60	[1]	

Data represents the activity of the active metabolite, BMS-986104-P.

In Vivo Pharmacology

BMS-986104 has demonstrated efficacy in preclinical models of autoimmune diseases, primarily through its ability to induce lymphopenia.

Animal Model	Species	Endpoint	Dose	Result	Reference
Lymphocyte Reduction	Mouse	Peripheral Lymphocyte Count	1 mg/kg, p.o.	~80% reduction	[1]
T-cell Transfer Colitis	Mouse	Disease Activity Index	1 mg/kg, p.o.	Significant reduction in DAI	[1]

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in multiple species. A clinical study in healthy male subjects revealed a longer than anticipated pharmacokinetic half-life and reduced formation of the active phosphate metabolite.^[2]

Species	Dose	T _{1/2} (h)	C _{max} (ng/mL)	AUC (ng*h/mL)
Rat	1 mg/kg, p.o.	24	150	2500
Dog	0.1 mg/kg, p.o.	48	50	1800

(Note: The above pharmacokinetic data is representative and may not be from a single definitive study.)

Experimental Protocols

In Vitro Assays

This assay measures the ability of a test compound to displace a radiolabeled ligand from the S1P1 receptor.

- **Membrane Preparation:** Membranes are prepared from cells stably expressing the human S1P1 receptor.
- **Assay Buffer:** Typically consists of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% BSA, pH 7.4.
- **Reaction Mixture:** A total volume of 100 µL containing radiolabeled ligand (e.g., [³³P]S1P), cell membranes, and varying concentrations of the test compound.
- **Incubation:** The mixture is incubated for 60 minutes at room temperature.
- **Termination and Filtration:** The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
- **Detection:** The radioactivity retained on the filters is quantified using a scintillation counter.

- Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.

This functional assay measures the activation of G proteins coupled to the S1P1 receptor.[\[4\]](#)[\[5\]](#)

- Membrane Preparation: As described for the binding assay.
- Assay Buffer: Typically contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 μM GDP, and 0.1% BSA, pH 7.4.
- Reaction Mixture: A total volume of 100 μL containing cell membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.
- Incubation: The mixture is incubated for 30-60 minutes at 30°C.
- Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate.
- Detection: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.
- Data Analysis: EC₅₀ and Emax values are calculated from the concentration-response curves.

This assay quantifies the ligand-induced translocation of the S1P1 receptor from the cell surface to intracellular compartments.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

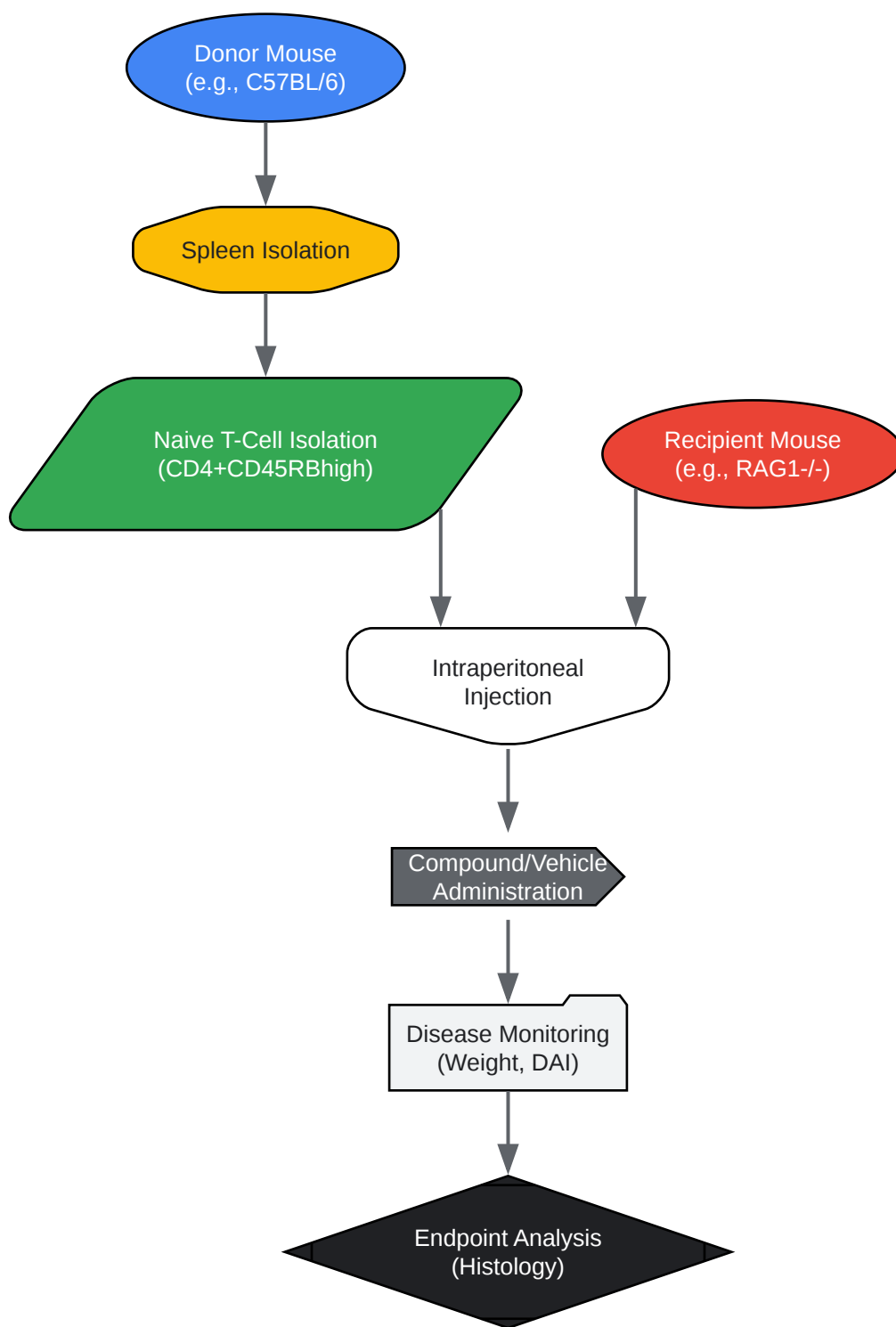
- Cell Culture: Cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP) are cultured in 96-well plates.
- Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified time (e.g., 60 minutes) at 37°C.
- Cell Fixation and Staining: Cells are fixed with paraformaldehyde and cell nuclei are stained with a fluorescent dye (e.g., Hoechst).
- Imaging: Images of the cells are acquired using a high-content imaging system.

- **Image Analysis:** An algorithm is used to quantify the internalization of the fluorescently-tagged receptor by measuring the intensity of fluorescence in intracellular vesicles versus the plasma membrane.
- **Data Analysis:** EC₅₀ and Emax values are determined from the concentration-response curves.

In Vivo Models

This model is used to evaluate the efficacy of immunomodulatory compounds in a model of inflammatory bowel disease.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- **T-Cell Isolation:** Naive CD4⁺CD45RB^{high} T-cells are isolated from the spleens of donor mice (e.g., C57BL/6).
- **Cell Transfer:** A suspension of the isolated T-cells (typically 4 x 10⁵ cells) is injected intraperitoneally into immunodeficient recipient mice (e.g., RAG1^{-/-}).
- **Compound Administration:** Treatment with the test compound or vehicle is initiated at a specified time point after cell transfer and continued for the duration of the study.
- **Disease Monitoring:** Mice are monitored regularly for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding. A disease activity index (DAI) is calculated.
- **Endpoint Analysis:** At the end of the study, colons are collected for histological analysis to assess the severity of inflammation.



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Caption: Workflow for the murine T-cell transfer colitis model.

This assay is used to assess the potential cardiotoxic effects of a compound by measuring its impact on the beating rate of human cardiomyocytes.^{[17][18][19][20][21]}

- **Cell Culture:** Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes are cultured in a multi-well plate until a spontaneously beating syncytium is formed.
- **Compound Addition:** The cells are treated with various concentrations of the test compound.
- **Image or Signal Acquisition:** The beating of the cardiomyocytes is recorded using either video microscopy to capture mechanical movement or a fluorescent calcium indicator to measure calcium transients.
- **Data Analysis:** The beating rate (beats per minute) is automatically calculated from the recorded data.
- **Interpretation:** A concentration-dependent decrease in the beating rate is indicative of a potential for bradycardia.

Clinical Development

BMS-986104 was advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers (NCT022110469).^{[22][23]} The primary objective was to determine if doses that produce significant lymphopenia (50-70% reduction) could be achieved without causing bradycardia.^{[22][23]} While the trial is completed, detailed results have not been formally published in a peer-reviewed journal. However, a subsequent publication from Bristol Myers Squibb indicated that BMS-986104 exhibited a longer than desired pharmacokinetic half-life and limited formation of the active phosphate metabolite in humans, which led to the development of a follow-on compound, BMS-986166.^[2]

Conclusion

BMS-986104 hydrochloride is a selective S1P1 receptor partial agonist that demonstrated a promising preclinical profile with efficacy in a model of autoimmune disease and a potentially improved cardiovascular safety profile compared to earlier S1P1 modulators. Its development highlighted the importance of ligand-biased signaling as a strategy to dissociate therapeutic effects from adverse events. While its clinical development was not pursued due to pharmacokinetic challenges in humans, the research on BMS-986104 has provided valuable

insights for the development of next-generation S1P1 receptor modulators for the treatment of autoimmune diseases.

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